![molecular formula C16H23NO4 B3029510 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid CAS No. 683218-94-2](/img/structure/B3029510.png)
2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid
Overview
Description
Scientific Research Applications
Catalysis in N-tert-Butoxycarbonylation : Heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines, which is vital for protecting amine groups during peptide synthesis. N-Boc amino acids are resistant to racemization during peptide synthesis, making the N-Boc moiety crucial for amine protection (Heydari et al., 2007).
Building Blocks for Pseudopeptide Synthesis : The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) demonstrates potential in applications as a building block for peptidomimetics synthesis, illustrating the chemical versatility and utility of similar compounds (Pascal et al., 2000).
Conversion in Organic Synthesis : N’-ethoxymethylene-2-(N-Boc-amino)propionohydrazide derivatives, related to the compound , can be cyclized to corresponding oxadiazoles in organic synthesis, demonstrating a broad application in medicinal chemistry and drug development (Kudelko & Zieliński, 2010).
Stereocontrolled Synthesis : The compound has been used in the stereocontrolled synthesis of γ-branched amino acids, highlighting its role in creating specific stereochemical configurations in complex organic molecules (D'aniello et al., 1996).
Peptide Synthesis and Modification : Its derivatives are useful in native chemical ligation in peptide synthesis, which is a powerful tool for constructing peptides and proteins (Crich & Banerjee, 2007).
Solid-Phase Peptide Synthesis : It is utilized in the synthesis of peptide nucleic acid monomers, essential for solid-phase peptide synthesis, demonstrating its importance in biotechnological applications (Wojciechowski & Hudson, 2008).
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPHGZYHLDUGOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661428 | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid | |
CAS RN |
683218-94-2 | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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